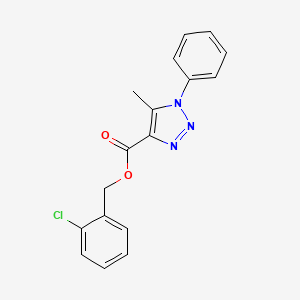
3-Benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride, commonly known as BDQ, is a synthetic compound that belongs to the quinoline class of drugs. BDQ is a potent inhibitor of the mycobacterial ATP synthase enzyme, which is essential for the survival of Mycobacterium tuberculosis. The drug has shown promising results in the treatment of drug-resistant tuberculosis (TB), which is a major public health concern worldwide.
Wirkmechanismus
BDQ works by inhibiting the ATP synthase enzyme of M. tuberculosis, which is essential for the bacteria's survival. The drug binds to the c-ring of the ATP synthase, thereby blocking the proton flow required for the synthesis of ATP.
Biochemical and Physiological Effects:
BDQ has been shown to have a low toxicity profile and is generally well-tolerated by patients. The drug is metabolized by the liver and excreted in the urine. BDQ has been shown to have a long half-life, which allows for once-daily dosing.
Vorteile Und Einschränkungen Für Laborexperimente
BDQ has several advantages for use in laboratory experiments. The drug has a high potency against M. tuberculosis, making it an effective tool for studying the biology and pathogenesis of the bacteria. BDQ is also relatively stable and can be stored for long periods without degradation. However, one limitation of BDQ is its high cost, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several potential future directions for research on BDQ. One area of interest is the development of new formulations of the drug, such as inhalable or injectable formulations, which may improve its efficacy and tolerability. Another area of research is the study of BDQ's potential use in the treatment of other bacterial infections, such as leprosy and nontuberculous mycobacterial infections. Additionally, further studies are needed to better understand the mechanisms of resistance to BDQ and to develop strategies to overcome this resistance.
Synthesemethoden
The synthesis of BDQ involves several steps, including the reaction of 4-phenylpiperazine with 3,4-dimethoxybenzaldehyde, followed by the condensation of the resulting intermediate with 2-aminobenzophenone. The final product is obtained by the reaction of the intermediate with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
BDQ has been extensively studied for its potential use in the treatment of drug-resistant 3-Benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride. The drug has shown excellent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis in vitro and in animal models. BDQ has also been shown to be effective in treating 3-Benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride patients who have failed multiple drug therapies.
Eigenschaften
IUPAC Name |
[6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinolin-3-yl]-phenylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3.ClH/c1-33-25-17-22-24(18-26(25)34-2)29-19-23(28(32)20-9-5-3-6-10-20)27(22)31-15-13-30(14-16-31)21-11-7-4-8-12-21;/h3-12,17-19H,13-16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCRMYSBPQBNEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2677309.png)



![N-(2,3-dimethoxybenzyl)-2-(2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2677314.png)

![N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2677318.png)


![4-methyl-2-(4-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2677324.png)

